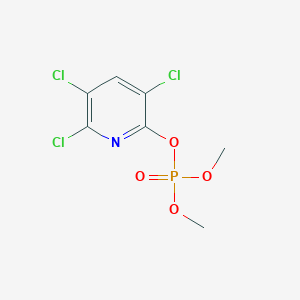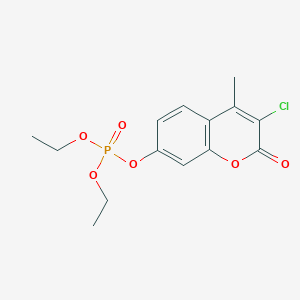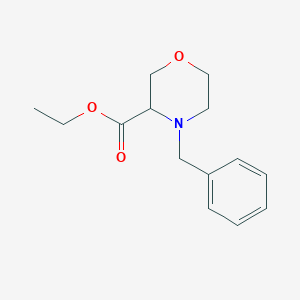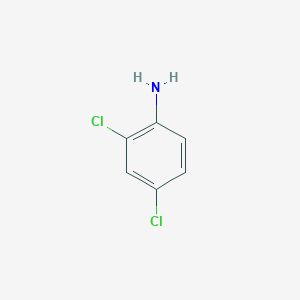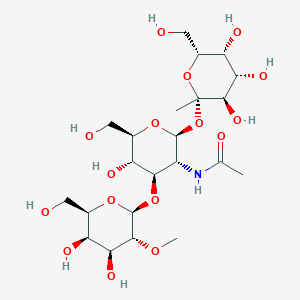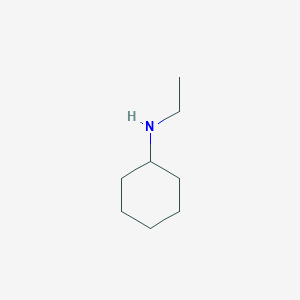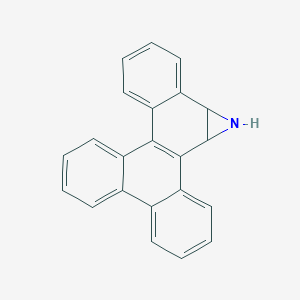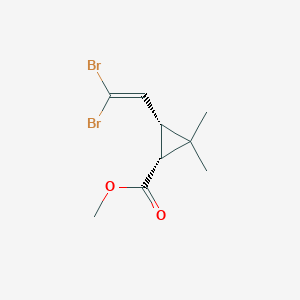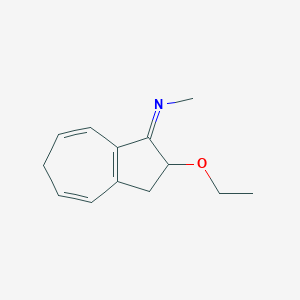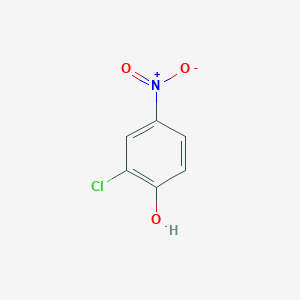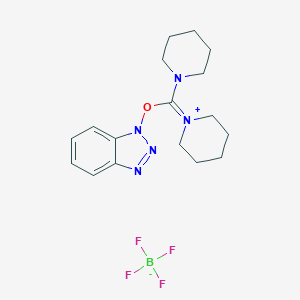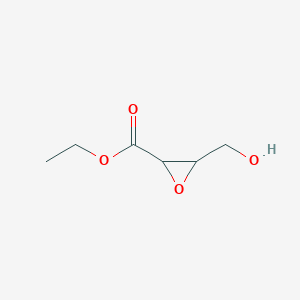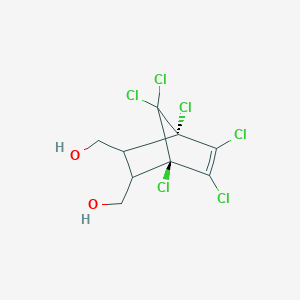![molecular formula C7H11NO5 B165014 (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one CAS No. 138395-78-5](/img/structure/B165014.png)
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in disease processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one can have various biochemical and physiological effects. It has been found to have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one in lab experiments is its unique structure, which may provide insight into the mechanisms of disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one. These include further studies on its mechanism of action, exploration of its potential as a drug target for the treatment of various diseases, and investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, research could be done on the synthesis of analogs of this compound to explore its structure-activity relationships.
In conclusion, (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a compound with unique structure and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to important insights into disease processes and potential therapeutic interventions.
Métodos De Síntesis
The synthesis of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one involves the reaction of 2-amino-1,3-propanediol with glyoxylic acid in the presence of a catalyst. This reaction produces the cyclic compound in good yield.
Aplicaciones Científicas De Investigación
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one has been found to have potential applications in scientific research. It has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
138395-78-5 |
|---|---|
Nombre del producto |
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
Fórmula molecular |
C7H11NO5 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
(3aR,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
InChI |
InChI=1S/C7H11NO5/c9-1-2-4(10)5(11)3-6(2)13-7(12)8-3/h2-6,9-11H,1H2,(H,8,12)/t2-,3-,4-,5-,6+/m1/s1 |
Clave InChI |
ZLBJEOOWHZIUMH-UKFBFLRUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)N2)O)O)O |
SMILES |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
SMILES canónico |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
Sinónimos |
2H-Cyclopentoxazol-2-one, hexahydro-4,5-dihydroxy-6-(hydroxymethyl)-, 3aR-(3a.alpha.,4.alpha.,5.beta.,6.alpha.,6a.alpha.)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



